molecular formula C18H22N4O2S B14910626 N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide

N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide

Cat. No.: B14910626
M. Wt: 358.5 g/mol
InChI Key: CNLDZYBZPRZPGB-UHFFFAOYSA-N
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Description

N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a hydrazine group, a carbonothioyl group, and an adamantane moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-pyridinecarboxylic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with carbon disulfide to introduce the carbonothioyl group. Finally, the adamantane carboxylic acid is coupled with the resulting compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
  • N-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-2-furamide

Uniqueness

N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(pyridine-3-carbonylamino)carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H22N4O2S/c23-15(14-2-1-3-19-10-14)21-22-17(25)20-16(24)18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,10-13H,4-9H2,(H,21,23)(H2,20,22,24,25)

InChI Key

CNLDZYBZPRZPGB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NNC(=O)C4=CN=CC=C4

Origin of Product

United States

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